molecular formula C16H17NO3S B438107 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-32-8

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B438107
CAS RN: 182565-32-8
M. Wt: 303.4g/mol
InChI Key: AXNPNGVJYDDTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C16H17NO3S . It belongs to the class of organic compounds known as tetrahydroquinolines .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” consists of a tetrahydroquinoline core with a methoxyphenylsulfonyl group attached . The average mass of the molecule is 303.376 Da and the monoisotopic mass is 303.092926 Da .

Scientific Research Applications

Asymmetric Synthesis of 1-Aryltetrahydroisoquinolines

A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, focusing on the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, including sulfonylimines. This process is significant for creating enantiomerically pure dihydroisoquinolines, a valuable class of compounds in medicinal chemistry (Wünsch & Nerdinger, 1999).

Novel Synthesis via Pummerer-Type Reaction

A synthesis method for 1,2,3,4-tetrahydroquinolines using a Pummerer-type reaction was developed, demonstrating the potential for creating tetrahydroquinolines with methoxyl groups. This method offers an efficient approach for synthesizing these compounds, which are crucial in various pharmaceutical applications (Toda, Sakagami, & Sano, 1999).

Stereochemistry in Isoquinoline Derivatives

Research on the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines from isoquinoline Reissert compounds revealed important insights into the stereochemical configurations of these compounds, which are pivotal in understanding their biological activity and applications (Sugiura et al., 1997).

Synthesis of Sulfonamide Derivatives

The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide demonstrates a process for creating novel sulfonamide derivatives, which are essential in the development of new therapeutic agents (Hayun et al., 2012).

Analysis of Tetrahydroisoquinolines

A method for analyzing 1,2,3,4-tetrahydroisoquinolines in rat brain using high-performance liquid chromatography was developed, highlighting the importance of these compounds in neurological research (Inoue, Matsubara, & Tsuruta, 2008).

Histone Deacetylase Inhibitors in Prostate Cancer

1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines were found to be potent histone deacetylase inhibitors, exhibiting significant anti-proliferative activity against prostate cancer cells. This discovery points to the therapeutic potential of these compounds in cancer treatment (Liu et al., 2015).

Synthesis of Quinoline Antibiotic

A novel tetrahydroquinoline antibiotic, helquinoline, was synthesized from Janibacter limosus, showing significant biological activity against bacteria and fungi. This research opens new avenues for antibiotic development (Asolkar et al., 2004).

Future Directions

The future directions for research on “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in nitrogen-containing heterocycles in medicinal chemistry , this compound could be a subject of interest for future studies.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-20-14-8-10-15(11-9-14)21(18,19)17-12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPNGVJYDDTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.